molecular formula C6H15NO B104520 2-[(1-Methylpropyl)amino]ethanol CAS No. 35265-04-4

2-[(1-Methylpropyl)amino]ethanol

Cat. No. B104520
CAS RN: 35265-04-4
M. Wt: 117.19 g/mol
InChI Key: YTVUVYDVQNALCM-UHFFFAOYSA-N
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Description

2-[(1-Methylpropyl)amino]ethanol is a type of amino alcohol, a class of organic compounds that contain both an amine and an alcohol functional group. While the specific compound is not directly studied in the provided papers, amino alcohols are widely recognized for their utility in various chemical syntheses and applications, including as intermediates in pharmaceuticals, polymers, and as chiral auxiliaries or ligands in asymmetric synthesis .

Synthesis Analysis

The synthesis of amino alcohols can be achieved through several methods. One approach involves the addition of α-amino carbanion equivalents to carbonyl compounds, as enabled by a Cr/photoredox dual catalytic system . Another method includes the catalytic C-H amidation of sp^3 methyl C-H bonds, using iridium catalysts followed by LAH reduction to produce β-amino alcohol products . Additionally, the Knoevenagel condensation reaction has been utilized to synthesize related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol . These methods highlight the versatility and creativity in the synthesis of amino alcohol derivatives.

Molecular Structure Analysis

The molecular structure of amino alcohols can be characterized using various analytical techniques. For instance, the structure of 1-phenyl-2-(2-pyridyl)ethanol was elucidated using IR, ^1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with specific unit cell dimensions and the presence of intermolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of amino alcohols.

Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of aziridines, leading to the formation of telechelic and block copolymers . The stereochemistry of amino alcohols is also significant, as demonstrated in the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase, which involves the migration of a hydrogen atom . Furthermore, amino alcohols can be protected and deprotected, as shown with 2-(pyridin-2-yl)ethanol, which serves as a protecting group for carboxylic acids .

Physical and Chemical Properties Analysis

The physical properties of amino alcohols, such as densities and viscosities, can be measured in aqueous solutions. For example, the densities and viscosities of aqueous ternary mixtures containing 2-(methylamino)ethanol and related compounds were studied across different temperatures, providing insights into their behavior in solution . The chirality of amino alcohols also influences their physical properties, as seen in the study of jet-cooled van der Waals complexes, where chiral discrimination was observed in both electronic and vibrational spectra .

Scientific Research Applications

Polymer Synthesis

2-[(1-Methylpropyl)amino]ethanol and similar compounds have been explored for their role in polymer synthesis. For instance, aminoalcohols like 2-(methyl amino)ethanol have been used as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process leads to the creation of telechelic and block copolymers, demonstrating excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Receptor Differentiation

Research from the 1960s indicates that structural modification of aminoethanol compounds, such as adding various alkyl groups to the nitrogen center, can change sympathomimetic activity. This has implications for understanding β-receptor populations, which can be divided into β-1 and β-2 types based on their response to these modifications (Lands, Ludueña, & Buzzo, 1967).

Antifertility Activity

Amino alcohols, including 2-(isopropylamino)ethanol, have been studied for their antifertility effects. The compound's structure, including the hydroxyl group and the ethylene group, plays a critical role in its antifertility activity. Slight changes in its structure can significantly alter its effectiveness (Morrow et al., 1973).

Complex Formation and Molecular Interactions

The compound has been used in the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, indicating its role in forming Cu(II) complexes. This application is important for understanding inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Safety And Hazards

2-[(1-Methylpropyl)amino]ethanol is flammable when hot . It has several hazard statements including H330-H335-H317-H411-H314-H302 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-(butan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(2)7-4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVUVYDVQNALCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885615
Record name 2-[(1-Methylpropyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylpropyl)amino]ethanol

CAS RN

35265-04-4
Record name 2-[(1-Methylpropyl)amino]ethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-methylpropyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035265044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35265-04-4
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Record name Ethanol, 2-[(1-methylpropyl)amino]-
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Record name 2-[(1-Methylpropyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methylpropyl)amino]ethanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Smith - 2019 - scholar.archive.org
Abstract Knowledge of aqueous protonation constants (pKa) of chemical species is of significant importance in CO2 reactive absorption system design. Their theoretical prediction has …
Number of citations: 0 scholar.archive.org
J Noroozi, WR Smith - Journal of Chemical & Engineering Data, 2019 - ACS Publications
Knowledge of aqueous protonation constants (pK a ) of chemical species is of significant importance in CO 2 reactive absorption system design. Their theoretical prediction has mainly …
Number of citations: 9 pubs.acs.org
М БУРИ, С РЕНЧ, ПАК ГЕЙН - 2014 - elibrary.ru
Изобретение относится к технологической области водных суспензионных материалов, содержащих карбонат кальция, и добавок для них. Применение 2-((1-метилпропил) …
Number of citations: 0 elibrary.ru

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